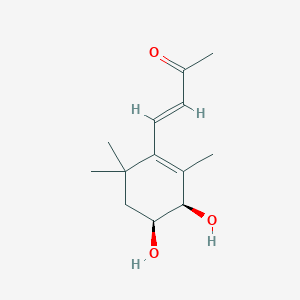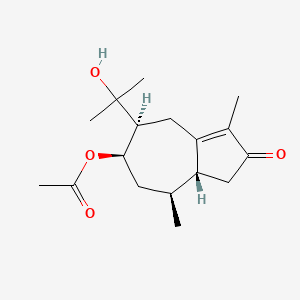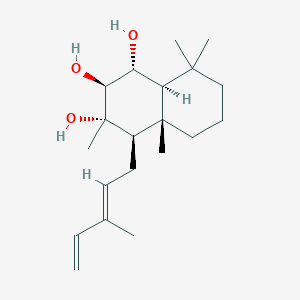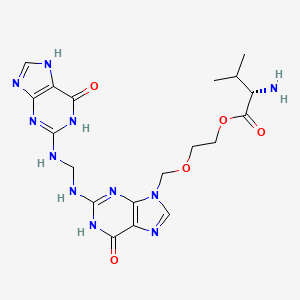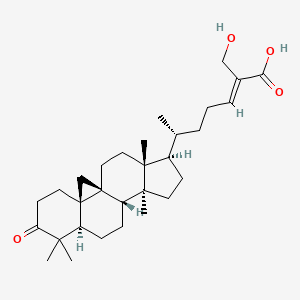
27-Hydroxymangiferonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
27-Hydroxymangiferonic acid is a natural triterpenoid found in the herbs of Mangifera indica .
Synthesis Analysis
Triterpenoids, including 27-Hydroxymangiferonic acid, were isolated using column chromatography and characterized using 1H NMR and 13C NMR . The extract showed good antioxidant activity in the DPPH•, ABTS•+, CUPRAC, and metal chelating assays .Molecular Structure Analysis
The molecular formula of 27-Hydroxymangiferonic acid is C30H46O4 . Its molecular weight is 470.69 g/mol .Chemical Reactions Analysis
27-Hydroxymangiferonic acid was isolated from anti-quorum sensing activity at MIC . It showed good inhibitions on S. aureus at MIC (40.5 ± 0.9%), MIC/2 (25.5 ± 0.2%), and MIC/4 (8.8 ± 0.3%), on E. coli at MIC (38.5 ± 1.1%), MIC/2 (25.8 ± 0.8%), MIC/4 (15.6 ± 0.6%), and MIC/8 (8.3 ± 0.4%), and on C. tropicalis at MIC (40.1 ±) .Physical And Chemical Properties Analysis
The boiling point of 27-Hydroxymangiferonic acid is predicted to be 615.6±35.0 °C . Its density is predicted to be 1.14±0.1 g/cm3 .Applications De Recherche Scientifique
Antibiofilm and Anti-Quorum Sensing Potential
27-Hydroxymangiferonic acid has been found to have antibiofilm and anti-quorum sensing potential . This means it can inhibit the formation of biofilms and disrupt quorum sensing, which are processes that bacteria use for communication and coordination. This makes it a potential candidate for the development of new antimicrobial drugs .
Antioxidant Activity
The compound has also been associated with antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antineoplastic Properties
27-Hydroxymangiferonic acid has demonstrated moderate antineoplastic properties . This means it has the potential to prevent, inhibit or halt the development of a neoplasm, a type of abnormal and excessive growth of tissue, which is a characteristic of cancer .
Antitrypanosomal Activity
The compound has shown moderate antitrypanosomal activity . Trypanosomes are a type of protozoa that cause diseases such as African sleeping sickness and Chagas disease. Therefore, 27-Hydroxymangiferonic acid could potentially be used in the treatment of these diseases .
Antimicrobial Activity
As part of its antibiofilm and anti-quorum sensing potential, 27-Hydroxymangiferonic acid also exhibits antimicrobial activity . This means it can kill microorganisms or stop their growth, making it useful in the treatment of infections .
Potential Use in Propolis
Propolis is a resinous substance collected by bees from certain plants. It has been used in traditional medicine for centuries due to its beneficial health properties. 27-Hydroxymangiferonic acid has been identified in propolis samples, contributing to its medicinal properties .
Mécanisme D'action
Target of Action
27-Hydroxymangiferonic acid is a natural product from Mangifera indica It has been associated with the liver’s process of glycogenesis .
Mode of Action
It has been found to have anti-quorum sensing activity . Quorum sensing is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population. In similar fashion, some social insects use quorum sensing to determine where to nest. In addition to its intrinsic value for research, quorum sensing has several practical applications for computing, robotics, and social media.
Biochemical Pathways
It has been associated with the liver’s process of glycogenesis . Glycogenesis is the process of glycogen synthesis, in which glucose molecules are added to chains of glycogen for storage. This process is activated during rest periods following the Cori cycle, in the liver, and also activated by insulin in response to high glucose levels.
Result of Action
27-Hydroxymangiferonic acid has been found to have anti-quorum sensing activity . It has been indicated that the most active sample was the extract with inhibition diameter zone of 18.0 ± 1.0 mm . It has also been associated with the liver’s process of glycogenesis , suggesting it may play a role in glucose management.
Action Environment
As a natural product from mangifera indica , it is likely that environmental factors such as the growth conditions of the plant could influence the compound’s action, efficacy, and stability.
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-19(7-6-8-20(17-31)25(33)34)21-11-13-28(5)23-10-9-22-26(2,3)24(32)12-14-29(22)18-30(23,29)16-15-27(21,28)4/h8,19,21-23,31H,6-7,9-18H2,1-5H3,(H,33,34)/b20-8+/t19-,21-,22+,23+,27-,28+,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPCBVRKVVOSDM-KCHVJCDVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(CO)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\CO)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
27-Hydroxymangiferonic acid | |
Q & A
Q1: What are the potential applications of 27-Hydroxymangiferonic acid against bacterial infections?
A1: Research suggests that 27-Hydroxymangiferonic acid, a cycloartane-type triterpene acid, demonstrates promising anti-biofilm and anti-quorum sensing properties against a range of bacteria. [] Specifically, it inhibits biofilm formation in Staphylococcus aureus, Listeria monocytogenes, Enterococcus faecalis, Escherichia coli, Salmonella typhi, Candida albicans, and Candida tropicalis. [] This compound also inhibits Pseudomonas aeruginosa PA01 swarming motility. [] These findings highlight its potential as a therapeutic agent for infections where biofilm formation and quorum sensing play crucial roles.
Q2: How does 27-Hydroxymangiferonic acid compare to other compounds in terms of antioxidant activity?
A2: While 27-Hydroxymangiferonic acid itself hasn't been extensively studied for its antioxidant potential, a propolis extract from which it was isolated exhibited notable antioxidant activity. [] This extract, rich in 27-Hydroxymangiferonic acid and other cycloartane-type triterpene acids, showed significant radical scavenging activity against DPPH• and ABTS•+ radicals, along with noteworthy performance in CUPRAC and metal chelating assays. []
Q3: Where can I find more information about the structural characterization of 27-Hydroxymangiferonic acid?
A3: Although the provided research excerpts don't delve into the detailed spectroscopic data for 27-Hydroxymangiferonic acid, they mention its isolation from Cameroonian grassland propolis and characterization using 1H NMR and 13C NMR techniques. [] To obtain comprehensive spectroscopic data, it's recommended to consult scientific databases or explore other publications specifically focused on the structural elucidation of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

